molecular formula C10H13ClF3NO B2654367 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride CAS No. 123206-13-3

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride

Cat. No.: B2654367
CAS No.: 123206-13-3
M. Wt: 255.67
InChI Key: AGAURFWFKGJLDE-UHFFFAOYSA-N
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Description

For instance, 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS 3832-24-4, ) shares key features such as the trifluoromethyl group and amine-alcohol backbone but lacks the phenyl and extended carbon chain. Molecular modifications like phenyl substitution (as seen in ) significantly alter physicochemical and biological properties, warranting systematic comparisons.

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7;/h1-5,8-9,15H,6,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAURFWFKGJLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene, trifluoroacetaldehyde, and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol and methanol.

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride (CAS 3832-24-4)

  • Structure : Propane backbone with trifluoromethyl, hydroxyl, and amine groups.
  • Molecular Formula: C₃H₆ClF₃NO ().
  • Molecular Weight : 165.54 g/mol.
  • Key Differences: Lacks the phenyl group and extended butanol chain present in the target compound. Simpler structure may confer higher solubility in polar solvents compared to phenyl-substituted analogs.

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol Hydrochloride (CAS 156990-55-5)

  • Structure: Butanol backbone with a methyl substituent at C3 and trifluoromethyl group.
  • Molecular Formula: C₅H₁₁ClF₃NO ().
  • Molecular Weight : 193.59 g/mol.
  • Higher molecular weight and hydrophobicity than propane-based analogs.
  • Applications : Marketed as a "versatile small molecule scaffold" for research, priced at €698.00/50 mg ().

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride (CAS 34351-19-4)

  • Structure: Butanone backbone with phenyl at C4, chloro at C1, and amine at C3.
  • Molecular Formula: C₁₀H₁₃Cl₂NO ().
  • Molecular Weight : 234.12 g/mol.
  • Key Differences :
    • Ketone functional group (vs. alcohol in the target compound) alters hydrogen-bonding capacity and metabolic stability.
    • Chlorine substitution may enhance electrophilicity but reduce fluorine-derived lipophilicity.

3-Amino-1,1-difluoropropan-2-ol Hydrochloride (CAS 1785058-84-5)

  • Structure : Propane backbone with two fluorines (vs. three in the target compound).
  • Molecular Formula: Not explicitly stated, but molecular weight and structure imply C₃H₈ClF₂NO.
  • Lower molecular weight (compared to trifluoro analogs) may improve bioavailability.

Structural and Functional Analysis

Impact of Fluorine Substitution

  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic resistance, as seen in trifluoro analogs ().
  • Fluorine vs. Chlorine : Chlorine in increases molecular weight and may confer different reactivity profiles (e.g., SN2 susceptibility).

Role of Phenyl Substitution

  • However, they also increase hydrophobicity, which may limit solubility.

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Amino-1,1,1-trifluoropropan-2-ol HCl 3832-24-4 C₃H₆ClF₃NO 165.54 Trifluoromethyl, propane Synthetic intermediate
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol HCl 156990-55-5 C₅H₁₁ClF₃NO 193.59 Trifluoromethyl, methyl Research scaffold
(S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl 34351-19-4 C₁₀H₁₃Cl₂NO 234.12 Phenyl, chlorine, ketone Research chemical
3-Amino-1,1-difluoropropan-2-ol HCl 1785058-84-5 C₃H₈ClF₂NO ~156.56 (estimated) Difluoromethyl Industrial research

Research Findings and Trends

  • Synthetic Utility : Fluorinated amines and alcohols are prioritized in medicinal chemistry for their stability and bioavailability. The trifluoro group in and aligns with this trend.
  • Cost and Availability : High prices for specialized compounds (e.g., €1,970.00/500 mg for ) reflect demand for fluorinated building blocks in drug discovery.
  • Safety and Regulation: Compounds like those in and are explicitly restricted to non-medical use, emphasizing regulatory caution with fluorinated amines.

Biological Activity

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride is a synthetic organic compound with promising biological activities. Its unique molecular structure, characterized by a trifluoromethyl group, an amino group, and a phenyl ring, enhances its potential as an enzyme inhibitor and receptor modulator. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C10H13ClF3NO
  • Molecular Weight : 255.66 g/mol
  • CAS Number : 123206-13-3
  • Physical State : Solid
  • Melting Point : Approximately 58.27 °C
  • Boiling Point : ~334.7 °C at 760 mmHg

Research indicates that the trifluoromethyl group significantly enhances the binding affinity of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol to various biological targets. This compound acts primarily as an enzyme inhibitor , impacting several metabolic pathways and potentially leading to therapeutic applications in drug design.

Enzyme Inhibition

The compound has been studied for its role in inhibiting specific enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting serine proteases and other key enzymes, which can be beneficial in treating conditions related to enzyme dysregulation.

Receptor Modulation

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol also interacts with various receptors. Its ability to modulate receptor activity suggests possible applications in neuropharmacology and the treatment of neurodegenerative diseases.

Case Studies and Experimental Results

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies :
    • Compounds synthesized from 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol exhibited significant enzyme inhibition with IC50 values ranging from 0.045 μM to 0.060 μM for various derivatives.
  • Synthesis of Indole Derivatives :
    • The compound serves as a precursor for synthesizing indole derivatives that have shown notable biological activities in pharmacological tests.
  • Binding Affinity Studies :
    • Binding assays indicate that the trifluoromethyl group enhances the stability and affinity of the compound towards target enzymes compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Amino-4,4,4-trifluoro-3-phenylbutan-1-olC10H12F3NODifferent positioning of the trifluoromethyl group
3-Amino-1,1,1-trifluoropropan-2-olC6H10F3NOShorter carbon chain compared to target compound

The structural uniqueness of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol allows for versatile interactions within biological systems, enhancing its lipophilicity and reactivity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitro precursor or reductive amination. For example, a nitro intermediate dissolved in ethanol with 10% Pd/C under hydrogen (4 bar, 3 days) yields the amine, followed by HCl treatment to form the hydrochloride salt . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), catalyst loading, and reaction time. Monitoring via TLC (e.g., methanol:dichloromethane 10:90, Rf = 0.1) ensures reaction completion .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • <sup>19</sup>F NMR : The trifluoromethyl group (-CF3) appears as a singlet near δ -60 ppm.
  • IR : Key stretches include N-H (3327 cm<sup>-1</sup>), C-F (1145–1262 cm<sup>-1</sup>), and O-H (broad, ~3300 cm<sup>-1</sup>) .
  • HRMS : The molecular ion [M]<sup>+</sup> should match m/z 305.1233 (C14H18F3NO3) with deviations <5 ppm .

Q. What are the solubility properties of this compound in common solvents, and how do they impact crystallization?

  • Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, ethanol) but poorly soluble in ether or hexane. Recrystallization from ethanol/ether mixtures yields high-purity crystals. Solubility tests at 25°C (e.g., 1 g in 10 mL solvent) guide solvent selection for X-ray-quality crystals .

Advanced Research Questions

Q. How does the stereochemistry of the amino and hydroxyl groups influence pharmacological activity, and how can enantiomers be resolved?

  • Methodological Answer : The (3S) enantiomer often shows higher receptor-binding affinity. Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers. Activity assays (e.g., IC50 against target enzymes) confirm stereospecific effects .

Q. What strategies stabilize this compound under physiological pH, and how is degradation monitored?

  • Methodological Answer :

  • Stabilization : Lyophilization or storage at -20°C in amber vials minimizes hydrolysis. Buffered solutions (pH 4–6) reduce amine deprotonation .
  • Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS detect breakdown products (e.g., free amine or trifluoroacetone derivatives) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict interactions between this compound and biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential maps, highlighting nucleophilic (amine) and electrophilic (CF3) regions.
  • Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases), scoring binding energies (ΔG) to prioritize targets .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported melting points or spectroscopic data across studies?

  • Methodological Answer :

  • Melting Point : Compare DSC data (heating rate 10°C/min) from multiple sources. Variations >5°C suggest impurities or polymorphs .
  • Spectroscopic Data : Cross-validate using high-field NMR (500 MHz) and isotopic labeling (e.g., <sup>15</sup>N for amine confirmation) .

Q. What experimental controls are critical when assessing this compound’s in vitro bioactivity to avoid false positives?

  • Methodological Answer :

  • Controls : Include a racemic mixture, free base, and structurally related analogs (e.g., 3-fluoro-pyrrolidine hydrochloride) to isolate CF3-dependent effects .
  • Assay Buffers : Use HEPES (pH 7.4) with 0.01% BSA to prevent nonspecific binding .

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